

Introduction: The Strategic Value of the Triazolo[1,5-a]pyridine Scaffold

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Compound of Interest

Compound Name: 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B1443150

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The [1][2][3]triazolo[1,5-a]pyridine heterocyclic system is a cornerstone in modern medicinal chemistry and drug discovery.[4][5] Its structural architecture is recognized as a purine isostere, allowing it to mimic endogenous nucleobases and interact with a wide array of biological targets.[6][7] This has led to the development of compounds with diverse pharmacological activities, including applications as anticancer, antimicrobial, antiviral, and CNS-modulating agents.[2][5][8]

The subject of this guide, 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, represents a highly valuable and versatile building block for chemical synthesis. Its strategic importance lies in the orthogonal reactivity of its two key functional groups:

- The 2-amino group: This site serves as a crucial hydrogen bond donor and a nucleophilic handle for derivatization, enabling modifications such as amidation or alkylation to modulate potency and physicochemical properties.
- The 7-bromo substituent: This is the primary site for strategic diversification. The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, providing a robust and reliable method for introducing a wide range of molecular complexity. [9] This capability is paramount for constructing compound libraries for structure-activity relationship (SAR) studies.[10]

This document provides a detailed protocol for a cornerstone application of this reagent: the Suzuki-Miyaura cross-coupling reaction, a powerful method for C-C bond formation.[11][12]

Physicochemical Properties & Safe Handling

Prior to any experimental work, it is imperative to understand the properties and handling requirements of the reagent.

Property	Value	Reference
Chemical Name	7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine	
CAS Number	882521-63-3	[13]
Molecular Formula	C ₆ H ₅ BrN ₄	[14]
Molecular Weight	213.03 g/mol	[14]
Appearance	Solid (typically a light yellow solid)	[15]
Melting Point	190-192 °C	[15]

Safety & Handling Protocol:

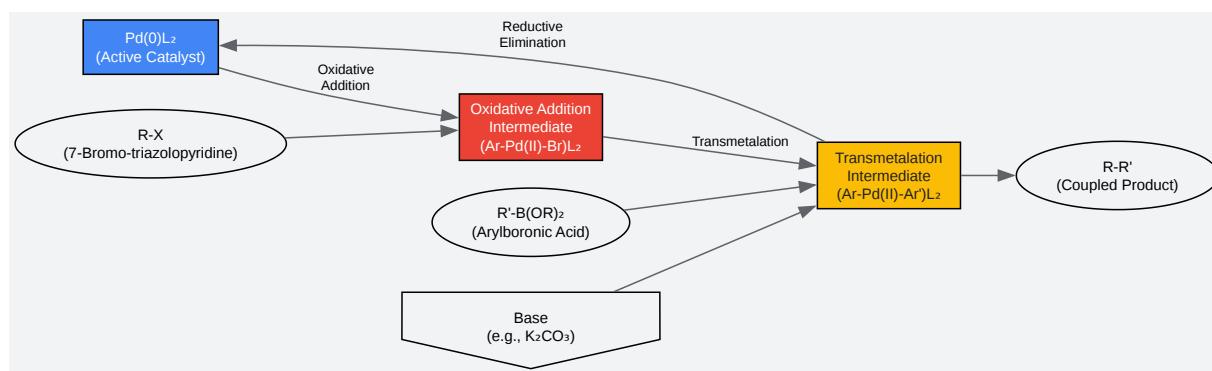
7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is an organic compound that must be handled with care in a laboratory setting.[9]

- Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[16] It should be handled only by trained professionals familiar with chemical synthesis.
- Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
- Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[9]
- Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[9]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forges a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.^[17] For 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, this reaction provides an exceptionally reliable and functional-group-tolerant pathway to synthesize 7-aryl or 7-heteroaryl derivatives, which are of significant interest in drug discovery.^[18]

The catalytic cycle, a foundational concept in organometallic chemistry, is the engine of this transformation. It typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.^[12]



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Caption: Fig. 1: Suzuki-Miyaura Catalytic Cycle

Experimental Protocol: Synthesis of 7-Aryl-[1][2][3]triazolo[1,5-a]pyridin-2-amine Derivatives

This protocol details a general procedure for the Suzuki-Miyaura cross-coupling of 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine with a representative partner, 4-methoxyphenylboronic acid.

Objective: To synthesize 7-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine as a model for library development.

Materials & Reagents:

Reagent	Formula	M.W.	Amount	Moles	Equiv.
7-Bromo-triazolo[1,5-a]pyridin-2-amine	C ₆ H ₅ BrN ₄	213.03	213 mg	1.0 mmol	1.0
4-Methoxyphenylboronic acid	C ₇ H ₉ BO ₃	151.96	182 mg	1.2 mmol	1.2
Pd(PPh ₃) ₄ (Tetrakis)	C ₇₂ H ₆₀ P ₄ Pd	1155.56	58 mg	0.05 mmol	0.05
Potassium Carbonate (K ₂ CO ₃)	K ₂ CO ₃	138.21	276 mg	2.0 mmol	2.0
1,4-Dioxane	C ₄ H ₈ O ₂	88.11	8 mL	-	-
Water (deionized, degassed)	H ₂ O	18.02	2 mL	-	-

Equipment:

- 10-25 mL oven-dried reaction vial or round-bottom flask
- Magnetic stir plate and stir bar
- Heating mantle or oil bath with temperature control
- Inert gas line (Nitrogen or Argon) with manifold
- Standard glassware for work-up (separatory funnel, flasks)

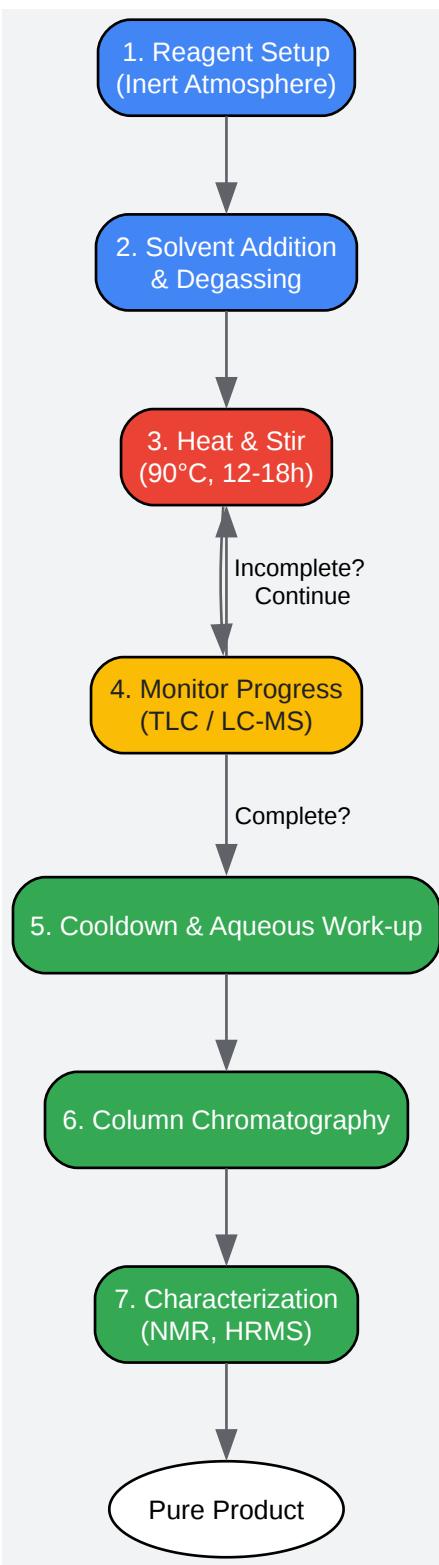
- Rotary evaporator
- Silica gel for column chromatography

Step-by-Step Methodology

- Reaction Setup (Inert Atmosphere is Crucial):
 - Place the 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine (213 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0 mmol) into an oven-dried reaction vial equipped with a magnetic stir bar.
 - Causality: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Performing the setup under an inert atmosphere prevents catalyst decomposition, ensuring efficient catalytic turnover.
- Solvent Addition and Degassing:
 - Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.
 - Seal the vial with a septum cap.
 - Degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes.
 - Causality: Dissolved oxygen in the solvents can oxidize the Pd(0) catalyst to an inactive Pd(II) state. Degassing is a critical step to maximize catalyst lifetime and reaction yield.
- Reaction Execution:
 - Place the sealed vial in a preheated oil bath or heating block set to 90 °C.
 - Stir the reaction vigorously for 12-18 hours.
 - Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A complete reaction is indicated by the consumption of the starting bromide. A typical TLC mobile phase is 50% Ethyl Acetate in Hexanes.

- Work-up and Extraction:
 - After the reaction is complete (as determined by TLC), cool the mixture to room temperature.
 - Dilute the mixture with ethyl acetate (25 mL) and water (25 mL).
 - Transfer the mixture to a separatory funnel. Separate the organic layer.
 - Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).
 - Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification and Characterization:
 - Purify the crude residue by flash column chromatography on silica gel. A gradient of 20% to 80% ethyl acetate in hexanes is typically effective for eluting the product.
 - Combine the fractions containing the pure product (as identified by TLC) and concentrate under reduced pressure to yield the final compound as a solid.
 - Characterization: Confirm the structure and purity of the product using ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS). Expected HRMS (ESI) m/z: $[\text{M}+\text{H}]^+$ calculated for $\text{C}_{13}\text{H}_{13}\text{N}_4\text{O}$: 241.1084; Found: 241.1089.

Experimental Workflow Visualization

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Caption: Fig. 2: Experimental Workflow

Conclusion and Outlook

7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a powerful synthetic intermediate whose true potential is unlocked through strategic cross-coupling chemistry. The Suzuki-Miyaura protocol detailed herein is a robust, reliable, and highly adaptable method for generating novel analogues. By substituting the boronic acid partner, researchers can rapidly explore chemical space around the 7-position of the triazolopyridine core, a proven strategy for optimizing biological activity and advancing drug discovery programs. This building block, combined with the power of palladium catalysis, provides an essential tool for the modern medicinal chemist.

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